molecular formula C16H20ClN3O3 B4194074 N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

Cat. No. B4194074
M. Wt: 337.80 g/mol
InChI Key: PWXWMKPDLDATGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has been widely studied for its pharmacological properties. TFMPP has been used in scientific research to investigate its mechanism of action and its effects on the biochemical and physiological systems of the body.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A and 5-HT2C receptors. N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is thought to act as an agonist at these receptors, leading to the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to altered mood and perception. N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it useful for investigating the serotonin system in the brain. N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is also relatively easy to synthesize, making it accessible for researchers. However, there are also limitations to using N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments. It has been shown to have significant side effects, including hallucinations and altered perception, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is its potential therapeutic uses, particularly in the treatment of anxiety and depression. N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been studied for its potential as a tool for investigating the serotonin system in the brain. Future research could investigate the use of N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in conjunction with other compounds to further understand its mechanism of action and potential therapeutic uses. Additionally, research could explore the use of N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in animal models to better understand its effects on the body.

Scientific Research Applications

N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been used in scientific research to investigate its pharmacological properties. It has been studied for its effects on the central nervous system, including its ability to induce hallucinations and alter mood. N-(4-chlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been studied for its potential therapeutic uses, including its ability to treat anxiety and depression.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h3-6,14H,1-2,7-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXWMKPDLDATGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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